![molecular formula C11H17N3O3 B6630567 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630567.png)
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels.
Mechanism of Action
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors work by inhibiting the enzyme 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been shown to have several biochemical and physiological effects in diabetic patients. They improve insulin sensitivity, reduce inflammation, and improve endothelial function. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been shown to reduce oxidative stress and improve lipid metabolism.
Advantages and Limitations for Lab Experiments
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. However, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the species and strain of animals used in experiments.
Future Directions
There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors. One area of research is the development of more potent and selective 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors with fewer side effects. Another area of research is the investigation of the long-term effects of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors on cardiovascular outcomes and mortality. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors are being studied for their potential use in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and obesity.
Conclusion:
In conclusion, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, leading to improved glycemic control and several biochemical and physiological effects. 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors, including the development of more potent and selective inhibitors and investigation of their long-term effects on cardiovascular outcomes and other metabolic disorders.
Synthesis Methods
The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors involves the reaction of 1,3-dimethyl-4-chloropyrazole with an appropriate amine, followed by the reaction with a carboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of cardiovascular events in diabetic patients. In addition, 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been investigated for their potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIMYVLOUNRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.